molecular formula C15H16N4 B3277936 [4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile CAS No. 66883-96-3

[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile

Cat. No.: B3277936
CAS No.: 66883-96-3
M. Wt: 252.31 g/mol
InChI Key: FVHVBUBHTCVYEU-UHFFFAOYSA-N
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Description

[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile: is a chemical compound with the molecular formula C15H16N4 and a molecular weight of 252.31 g/mol . It is characterized by the presence of a piperazine ring substituted with a benzylidene group and two nitrile groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Chemistry: [4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. It is explored for its role in targeting specific molecular targets in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is employed in the synthesis of dyes, pigments, and other functional materials .

Safety and Hazards

The safety data sheet for a related compound, “4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate”, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile typically involves the condensation of 4-(4-Methylpiperazin-1-yl)benzaldehyde with malononitrile . The reaction is usually carried out in the presence of a base such as piperidine or triethylamine under reflux conditions . The reaction proceeds through the formation of a benzylidene intermediate, which then reacts with malononitrile to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile can undergo oxidation reactions, particularly at the piperazine ring. Common oxidizing agents include and .

    Reduction: The compound can be reduced using reducing agents such as or , leading to the formation of reduced derivatives.

    Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles, such as or , under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified piperazine rings.

    Reduction: Reduced derivatives with hydrogenated benzylidene groups.

    Substitution: Substituted derivatives with various functional groups attached to the benzylidene moiety.

Mechanism of Action

The mechanism of action of [4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)benzaldehyde
  • 4-(4-Methylpiperazin-1-yl)benzonitrile
  • 4-(4-Methylpiperazin-1-yl)carbonylbenzonitrile

Uniqueness: [4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile is unique due to its combination of a piperazine ring with a benzylidene group and two nitrile groups. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[[4-(4-methylpiperazin-1-yl)phenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-18-6-8-19(9-7-18)15-4-2-13(3-5-15)10-14(11-16)12-17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHVBUBHTCVYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile
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